2-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-[(methylsulfonyl)amino]benzamides, involves specific reactions that aim to introduce or modify the sulfonylamino group on the benzamide scaffold. These syntheses often involve multi-step reactions, starting from specific benzene derivatives or benzamide precursors. For example, the synthesis of Class III antiarrhythmic compounds involves the introduction of the (methylsulfonyl)amino group to achieve potent biological activity (Ellingboe et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds related to 2-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can be elucidated using techniques like X-ray crystallography. For instance, the crystal structure determination provides insights into the spatial arrangement of atoms within the molecule and its electronic structure, which are crucial for understanding its reactivity and interactions (Li et al., 2008).
Chemical Reactions and Properties
The chemical reactions of compounds bearing the (methylsulfonyl)amino group involve various transformations, including nucleophilic substitutions, additions, and cyclization reactions. These transformations are essential for creating a diverse array of derivatives with potential biological activities. For instance, the aminosulfonylation reaction is a key step in synthesizing sulfonylated heterocycles, showcasing the compound's versatility in chemical synthesis (Mou et al., 2022).
properties
IUPAC Name |
2-(methanesulfonamido)-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-20(17,18)15-12-7-3-2-6-11(12)13(16)14-9-10-5-4-8-19-10/h2-3,6-7,10,15H,4-5,8-9H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWREZRFOHDVAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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